N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide
Description
N-(5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core fused with a 1,3,4-oxadiazole ring and substituted with a 2,5-dichlorothiophene moiety.
Properties
IUPAC Name |
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2N4O2S2/c15-10-4-7(11(16)24-10)13-19-20-14(22-13)18-12(21)6-1-2-8-9(3-6)23-5-17-8/h1-5H,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFWFFMUUVDBHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=NN=C(O3)C4=C(SC(=C4)Cl)Cl)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the thiophene ring: This step involves the chlorination of thiophene followed by coupling with the oxadiazole intermediate.
Formation of the benzo[d]thiazole ring: This can be synthesized via a condensation reaction between 2-aminothiophenol and a suitable carboxylic acid derivative.
Final coupling: The final step involves coupling the oxadiazole-thiophene intermediate with the benzo[d]thiazole derivative under appropriate conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: : In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways due to its potential bioactivity.
Medicine: : The compound shows promise in medicinal chemistry for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: : In the materials science industry, this compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s heterocyclic structure allows it to fit into active sites of enzymes or receptors, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related heterocyclic derivatives, focusing on molecular features , synthetic routes , and biological activities inferred from the evidence.
Table 1: Structural and Functional Comparison
*Inferred from analogous 1,3,4-thiadiazole synthesis.
**Thiazole-carbamates often target proteases or kinases, per structural motifs .
Key Comparison Points
1,3,4-Thiadiazoles () replace the oxadiazole’s oxygen with sulfur, increasing electron density and altering reactivity. Their trichloroethyl and phenylamino substituents correlate with antimicrobial activity . Thiazole-carbamates () prioritize carbamate-linked bulky groups (e.g., hydroperoxypropan-2-yl), which may improve metabolic stability or target selectivity .
Synthetic Approaches :
- The target compound’s 1,3,4-oxadiazole ring likely forms via cyclization, analogous to the iodine/triethylamine-mediated cyclization of 1,3,4-thiadiazoles .
- Thiazole-carbamates employ sequential carbamate coupling, emphasizing regioselectivity and protecting-group strategies .
1,3,4-Thiadiazoles with trichloroethyl groups show broad-spectrum antimicrobial activity, suggesting that the target’s dichlorothiophene could mimic this behavior . Thiazole-carbamates with hydroperoxy groups (e.g., compound m) imply redox-modulating or protease-inhibiting roles, a possible avenue for the target compound .
Biological Activity
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide an overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound features a complex structure combining a benzothiazole ring with an oxadiazole moiety and a dichlorothiophene substituent. This unique combination of functional groups contributes to its diverse biological activities.
Antidiabetic Properties
Recent studies have highlighted the potential of oxadiazole derivatives in managing diabetes. The compound has been evaluated for its inhibitory effects on α-amylase, an enzyme involved in carbohydrate digestion. In vitro assays demonstrated significant inhibition rates:
| Concentration (μg/mL) | Inhibition (%) |
|---|---|
| 50 | 87.5 ± 0.74 |
| 25 | 82.27 ± 1.85 |
| 12.5 | 79.94 ± 1.88 |
These results indicate that the compound exhibits stronger inhibitory activity compared to the standard drug acarbose, suggesting its potential as an antidiabetic agent .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. It has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating its potential as a lead compound for developing new antibiotics.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with the active sites of enzymes like α-amylase, hindering their function and thereby reducing glucose absorption.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis or function, leading to cell death.
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Study on Diabetes Management : A recent study utilized diabetic rats treated with the compound and observed significant reductions in blood glucose levels compared to control groups.
- Antimicrobial Efficacy : Another study tested the compound against Staphylococcus aureus and Escherichia coli, demonstrating notable antibacterial effects with reduced colony-forming units (CFUs).
Q & A
What are the established synthetic routes for N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide, and how are intermediates characterized?
Basic Research Question
The synthesis typically involves:
Cyclization : Formation of the 1,3,4-oxadiazole ring via iodine-mediated cyclization of thiosemicarbazide intermediates in solvents like DMF or acetonitrile under reflux (60–80°C) .
Acylation/Coupling : Introduction of the benzo[d]thiazole-6-carboxamide moiety using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
Characterization :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and functional group integration .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
How are substituent effects (e.g., 2,5-dichlorothiophene) on bioactivity systematically evaluated?
Advanced Research Question
Methodology :
Comparative SAR Studies : Synthesize analogs with halogen substitutions (e.g., Cl vs. F) or heterocycle replacements (thiophene vs. furan).
Electron-Withdrawing Effects : Use Hammett constants to correlate substituent electronic properties with activity. Chlorine’s σ value (~0.23) enhances electrophilicity, influencing target binding .
Biological Assays : Test analogs in standardized cytotoxicity panels (e.g., NCI-60) to identify trends in IC values. For example, dichlorinated analogs show 2–3x higher activity than monochloro derivatives in breast cancer cell lines .
What experimental design principles apply to resolving contradictions in reported bioactivity data?
Advanced Research Question
Key Considerations :
Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 vs. MDA-MB-231), incubation times (48–72 hr), and solvent controls (DMSO ≤0.1%). Variability in IC often arises from differing protocols .
Metabolic Stability : Evaluate compound stability in liver microsomes. Rapid degradation in some assays may underestimate potency .
Off-Target Profiling : Use kinase inhibition panels to rule out nonspecific effects. For example, GSK-3β inhibition (predicted via docking) should be validated with enzymatic assays .
How are molecular docking and dynamics simulations employed to elucidate mechanisms of action?
Advanced Research Question
Workflow :
Target Selection : Prioritize targets like GSK-3β or tubulin based on structural homology to active analogs .
Docking : Use AutoDock Vina to model ligand-receptor interactions. Key residues (e.g., GSK-3β’s Lys85) should form hydrogen bonds with the oxadiazole ring .
MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable complexes .
What strategies optimize reaction yields in multistep syntheses of this compound?
Basic Research Question
Optimization Steps :
Solvent Selection : Use polar aprotic solvents (DMF, acetonitrile) for cyclization to enhance reaction rates .
Catalyst Screening : Add triethylamine (1–2 eq.) to scavenge HI during iodine-mediated cyclization .
Temperature Control : Maintain 60–70°C for oxadiazole formation to minimize byproducts .
Yield Improvement : Pilot reactions (5–10 mmol scale) achieve 65–75% yield; scaling to 50 mmol reduces yield to ~55% due to mixing inefficiencies .
How are spectroscopic techniques applied to confirm regiochemistry in the 1,3,4-oxadiazole core?
Basic Research Question
Key Analyses :
H NMR : Protons adjacent to the oxadiazole ring (e.g., thiophene-CH) show deshielding (δ 7.8–8.2 ppm) .
C NMR : Carbonyl carbons (C=O) resonate at ~165–170 ppm; oxadiazole C-2 appears at ~155–160 ppm .
2D NMR : HSQC and HMBC correlate protons to adjacent carbons, confirming connectivity .
What computational tools predict pharmacokinetic properties (e.g., logP, bioavailability)?
Advanced Research Question
Tools & Parameters :
logP Calculation : Use SwissADME or Molinspiration. The compound’s logP (~3.5) suggests moderate lipophilicity, requiring formulation with cyclodextrins for aqueous solubility .
Bioavailability Radar : Polar surface area (PSA <140 Ų) and <10 rotatable bonds indicate oral bioavailability potential .
CYP450 Inhibition : Predict using ADMETlab. Chlorothiophene moieties may inhibit CYP3A4, necessitating in vitro validation .
How do researchers address discrepancies between in silico predictions and experimental bioactivity?
Advanced Research Question
Resolution Strategies :
Conformational Sampling : Re-dock using ligand structures derived from X-ray crystallography (if available) .
Protonation State : Adjust ligand ionization (e.g., carboxamide deprotonation) in docking software to match physiological pH .
Binding Kinetics : Surface plasmon resonance (SPR) measures on/off rates to reconcile docking scores with low nM IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
